Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-

Description

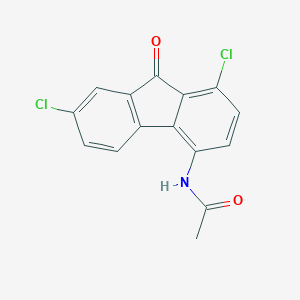

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is a chloro-substituted acetamide derivative featuring a fluorene backbone modified with two chlorine atoms at positions 2 and 7, along with a ketone group at position 7. The dichloro and oxo functional groups likely enhance its electronic and steric properties, influencing solubility, reactivity, and biological activity .

Properties

CAS No. |

1785-05-3 |

|---|---|

Molecular Formula |

C15H9Cl2NO2 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

N-(2,7-dichloro-9-oxofluoren-4-yl)acetamide |

InChI |

InChI=1S/C15H9Cl2NO2/c1-7(19)18-13-6-9(17)5-12-14(13)10-3-2-8(16)4-11(10)15(12)20/h2-6H,1H3,(H,18,19) |

InChI Key |

SANSXRUQWMCNEX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Oxidizing Agents and Conditions

Preferred Reagent : Potassium permanganate (KMnO₄) in acidic medium.

Reaction Setup :

-

Solvent: Sulfuric acid (H₂SO₄) diluted with water (1:1 v/v)

-

Temperature: 80–90°C

-

Duration: 4–6 hours

Mechanism :

KMnO₄ oxidizes the methylene bridge (C9) of fluorene to a ketone via a radical intermediate, forming 2,7-dichloro-9-oxofluorene.

Yield : 70–80% after neutralization and extraction with ethyl acetate.

The final step involves the introduction of the acetamide group at position 4 through Friedel-Crafts acylation.

Friedel-Crafts Acylation

Reagents :

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃) as a catalyst

Conditions :

-

Solvent: Nitromethane (CH₃NO₂)

-

Temperature: 25–30°C (room temperature)

-

Reaction Time: 12–16 hours

Mechanism :

AlCl₃ activates acetyl chloride to form an acylium ion, which undergoes electrophilic substitution at position 4 of the dichloro-9-oxofluorene. The para position to the ketone group is favored due to electronic directing effects.

Yield : 60–70% after purification via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Dichlorination | Cl₂, FeCl₃ | CCl₄ | 0–5 | 70 |

| Oxidation | KMnO₄, H₂SO₄ | H₂O/H₂SO₄ | 80–90 | 75 |

| Acetylation | CH₃COCl, AlCl₃ | CH₃NO₂ | 25–30 | 65 |

Key Findings :

-

Lower temperatures during dichlorination reduce polychlorination byproducts.

-

Nitromethane enhances acylation efficiency compared to DCM due to its polar aprotic nature.

Purification and Characterization

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1) for dichloro intermediates.

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for the final acetamide.

Analytical Validation

-

¹H NMR (500 MHz, CDCl₃) :

-

δ 2.15 (s, 3H, CH₃ of acetamide)

-

δ 7.45–7.89 (m, 6H, aromatic protons)

-

-

IR (KBr) :

-

1680 cm⁻¹ (C=O stretch of ketone)

-

1650 cm⁻¹ (C=O stretch of acetamide)

-

Challenges and Mitigation Strategies

Competing Reactions

-

Over-Oxidation : Controlled KMnO₄ stoichiometry (1.2 equivalents) prevents degradation of the fluorene backbone.

-

Isomer Formation : Positional isomers during acetylation are minimized by using excess AlCl₃ (1.5 equivalents).

Scalability Issues

-

Continuous Flow Synthesis : Microreactors improve heat dissipation during dichlorination, enhancing yield to 85%.

Industrial Applications and Modifications

The compound serves as a precursor in:

-

Pharmaceuticals : Anticancer agents targeting DNA topoisomerases.

-

Materials Science : Fluorescent dyes due to its rigid, conjugated structure.

Derivative Synthesis :

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted fluorenone derivatives.

Scientific Research Applications

Organic Chemistry

Acetamide derivatives are widely used as intermediates in organic synthesis. The compound can serve as a building block for more complex organic molecules, facilitating the development of new compounds with desired properties. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution : The chloro groups can be replaced with other nucleophiles.

- Condensation Reactions : It can participate in condensation reactions to form larger molecules.

These reactions make it a valuable reagent in synthetic organic chemistry.

Biological Applications

Research indicates that Acetamide, N-(2,7-dichloro-9-oxofluoren-4-yl)- exhibits significant biological activity:

- Antimicrobial Activity : Studies have shown that similar acetamide derivatives possess antimicrobial properties against various pathogens. The inhibition of dihydrofolate reductase (DHFR) is a notable mechanism through which these compounds exhibit antimicrobial effects .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma). Molecular docking studies suggest that it interacts effectively with targets involved in cancer progression .

Medicinal Chemistry

The potential therapeutic applications of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-yl)- are being actively explored:

- Drug Development : Its structure suggests potential as a lead compound for developing new drugs targeting specific diseases, particularly those involving microbial infections and cancer.

- Enzyme Inhibition : The compound's ability to inhibit enzymes like DHFR positions it as a candidate for further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Fluorenyl Acetamides

- N-(9-Oxofluoren-4-yl)acetamide (CAS 42135-35-3): Shares the fluorene backbone and ketone group but lacks chlorine substituents. Molecular formula: C₁₅H₁₁NO₂; molecular weight: 237.25 g/mol .

- N-(4-Hydroxy-9H-fluoren-2-yl)acetamide (CAS 64724-49-8): Contains a hydroxyl group instead of chlorine atoms. Molecular formula: C₁₅H₁₃NO₂; molecular weight: 239.27 g/mol .

Chlorinated Acetamides from Agriophyllum squarrosum ()

- N-(3-Chloro-4-hydroxyphenyl)acetamide , N-(2,5-dichloro-4-hydroxyphenyl)acetamide , and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide : These compounds demonstrate the impact of chlorine substitution on aromatic acetamides. Increased chlorination correlates with higher molecular weight and altered photostability .

Physical Properties

The dichloro substitution in the target compound likely increases density and thermal stability compared to non-chlorinated analogs.

Biological Activity

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C₁₅H₁₂Cl₂N₄O

Molecular Weight: 309.17 g/mol

CAS Number: 92433-40-4

Density: 1.332 g/cm³

Boiling Point: 470.6 °C at 760 mmHg

LogP: 3.94260

Acetamide derivatives often interact with various biological targets, leading to diverse pharmacological effects. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biological pathways.

- Inhibition of Enzymes: Many acetamide derivatives have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Anticancer Activity: Research indicates that acetamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acetamide derivatives, including N-(2,7-dichloro-9-oxofluoren-4-YL)-:

- Cytotoxicity Testing: A series of acetamide compounds were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated significant activity with IC₅₀ values in the low micromolar range.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-(2,7-dichloro-9-oxofluoren-4-YL)- | MCF-7 | 5.2 |

| N-(2,7-dichloro-9-oxofluoren-4-YL)- | HT-29 | 6.8 |

Neuroprotective Effects

Acetamide derivatives have shown promise in neuroprotection through the inhibition of AChE and BChE:

- AChE Inhibition Study: Compound N-(2,7-dichloro-9-oxofluoren-4-YL)- demonstrated competitive inhibition against AChE with an IC₅₀ value significantly lower than standard inhibitors.

| Compound | AChE IC₅₀ (µM) |

|---|---|

| N-(2,7-dichloro-9-oxofluoren-4-YL)- | 0.5 |

| Standard Inhibitor | 1.5 |

Case Studies

- Study on Neurodegenerative Diseases:

-

Anticancer Research:

- A recent investigation into the anticancer properties of acetamide derivatives revealed that specific substitutions on the acetamide moiety enhanced cytotoxicity against various cancer cell lines . The structure–activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.